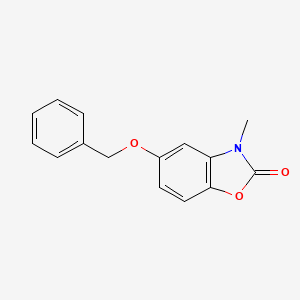![molecular formula C8H6F6O4Sn B14644692 Diethenyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 53355-20-7](/img/structure/B14644692.png)
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is an organotin compound characterized by the presence of two trifluoroacetyl groups and two vinyl groups attached to a tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethenyl{bis[(trifluoroacetyl)oxy]}stannane typically involves the reaction of vinylstannane with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinylstannane+Trifluoroacetic anhydride→Diethenylbis[(trifluoroacetyl)oxy]stannane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
化学反応の分析
Types of Reactions
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic trifluoroacetates, while substitution reactions can produce various vinyl-substituted organotin compounds.
科学的研究の応用
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of diethenyl{bis[(trifluoroacetyl)oxy]}stannane involves its interaction with various molecular targets. The vinyl groups can participate in radical reactions, while the trifluoroacetyl groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Diallyldibutylstannane
Comparison
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is unique due to the presence of both vinyl and trifluoroacetyl groups, which impart distinct chemical reactivity compared to other organotin compounds. For example, dibutyltin dilaurate and dibutyltin diacetate primarily feature butyl and acetate groups, respectively, which result in different reactivity and applications.
特性
CAS番号 |
53355-20-7 |
|---|---|
分子式 |
C8H6F6O4Sn |
分子量 |
398.83 g/mol |
IUPAC名 |
[bis(ethenyl)-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.2C2H3.Sn/c2*3-2(4,5)1(6)7;2*1-2;/h2*(H,6,7);2*1H,2H2;/q;;;;+2/p-2 |
InChIキー |
VQHINXBBLJUUAQ-UHFFFAOYSA-L |
正規SMILES |
C=C[Sn](C=C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
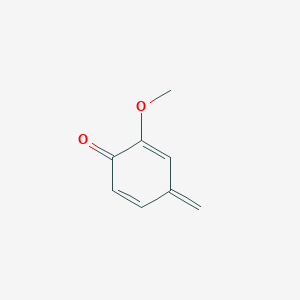
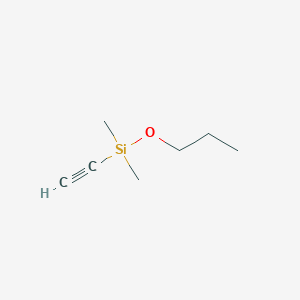

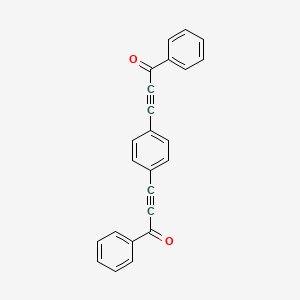

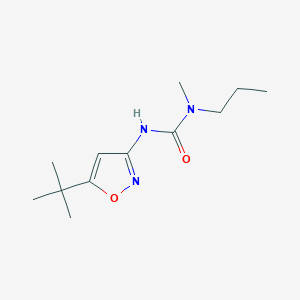
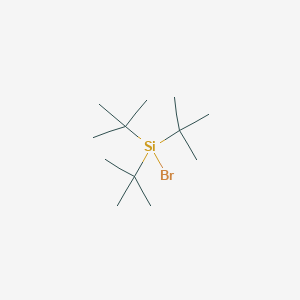
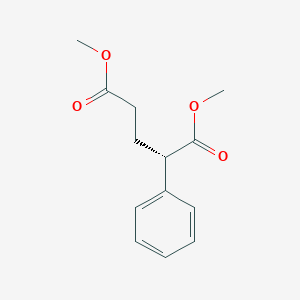

![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)

